molecular formula C16H20O3 B14220804 1-(Benzyloxy)-7-hydroxynon-2-YN-4-one CAS No. 826994-54-1

1-(Benzyloxy)-7-hydroxynon-2-YN-4-one

Cat. No.: B14220804
CAS No.: 826994-54-1
M. Wt: 260.33 g/mol
InChI Key: SGLOXCVQDVFWOD-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-7-hydroxynon-2-YN-4-one is a structurally complex organic compound characterized by a benzyloxy group at position 1, a hydroxyl group at position 7, and a non-2-yn-4-one backbone. The compound’s biological or industrial applications remain speculative but could mirror the antioxidant or anti-inflammatory properties observed in structurally related aromatic ketones .

Properties

CAS No.

826994-54-1

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

7-hydroxy-1-phenylmethoxynon-2-yn-4-one

InChI

InChI=1S/C16H20O3/c1-2-15(17)10-11-16(18)9-6-12-19-13-14-7-4-3-5-8-14/h3-5,7-8,15,17H,2,10-13H2,1H3

InChI Key

SGLOXCVQDVFWOD-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)C#CCOCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Benzyloxy)-7-hydroxynon-2-YN-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide under basic conditions.

    Alkyne Formation: The non-2-yn-4-one backbone can be constructed using alkyne formation reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through selective oxidation reactions, such as the use of Jones reagent or PCC (Pyridinium chlorochromate).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(Benzyloxy)-7-hydroxynon-2-YN-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Dess-Martin periodinane.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Benzyloxy)-7-hydroxynon-2-YN-4-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes, including enzyme activity and cellular signaling pathways.

    Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-7-hydroxynon-2-YN-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural Similarities and Differences :

  • S-A () shares the benzyloxy and ketone functionalities with the target compound but differs in backbone structure. S-A is an aromatic ketone with bromo and methoxy substituents, whereas 1-(Benzyloxy)-7-hydroxynon-2-YN-4-one features an aliphatic chain with hydroxyl and alkyne groups.
  • Synthesis: S-A is synthesized using benzyne-free methods, relying on FTIR and mass spectroscopy for structural confirmation . In contrast, the target compound’s alkyne group may require specialized techniques like Sonogashira coupling or alkyne hydration.

7-(1-Acetoxymethylidene)Benzonorbornadiene

Functional Group Dynamics :

  • This compound () contains an acetoxy group that hydrolyzes to formyl and hydroxymethyl derivatives under acidic conditions . Similarly, the hydroxyl group in the target compound could be derived from protective group strategies (e.g., deprotection of benzyl ethers).
  • Reactivity: The bicyclic framework of benzonorbornadiene limits conformational flexibility compared to the target compound’s linear aliphatic chain, which may enhance the latter’s solubility in nonpolar solvents.

1-(Benzyloxy)-3-bromobenzene and Related Aromatic Ethers

Structural Simplicity vs. Complexity :

  • These compounds () are simpler aromatic ethers with bromo or methyl substituents. Their crystallographic data (e.g., Acta Crystallogr C ) reveal planar geometries stabilized by π-π stacking, unlike the target compound’s likely twisted alkyne-ketone backbone.
  • Applications : While 1-(Benzyloxy)-3-bromobenzene serves as a synthetic intermediate for coupling reactions, the target compound’s alkyne and hydroxyl groups could enable click chemistry or polymerization applications.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Functional Groups Synthesis Method Key Properties/Activities
1-(Benzyloxy)-7-hydroxynon-2-YN-4-one C₁₆H₁₈O₃ Benzyloxy, hydroxyl, alkyne, ketone Hypothetical: Alkyne coupling, hydrolysis Potential antioxidant activity
1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone (S-A) C₁₆H₁₅BrO₃ Benzyloxy, bromo, methoxy, ketone TLC-monitored synthesis, FTIR/MS confirmation Antioxidant, anti-inflammatory
7-(1-Acetoxymethylidene)Benzonorbornadiene C₁₅H₁₄O₃ Acetoxy, bicyclic framework Benzyne cycloaddition Hydrolysis to formyl/hydroxymethyl derivatives
1-(Benzyloxy)-3-bromobenzene C₁₃H₁₁BrO Benzyloxy, bromo Crystallographic analysis Planar aromatic structure

Research Findings and Discussion

  • Reactivity : The target compound’s alkyne group may confer unique reactivity, such as participation in Huisgen cycloadditions, unlike S-A’s bromo-substituted aromatic system .
  • Stability : The benzyloxy group in all compared compounds enhances stability against oxidation, but the hydroxyl group in the target compound introduces susceptibility to dehydration under acidic conditions.
  • Knowledge Gaps: Direct experimental data on the target compound’s synthesis, crystallography, or bioactivity are absent in the reviewed literature, highlighting the need for focused studies.

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